6-Ethylquinoline-2,3-dicarboxylic acid

Physicochemical Property Lipophilicity Drug Design

Researchers requiring a lipophilic quinoline scaffold for SAR studies often face inconsistency with unsubstituted analogs. This 6-ethyl derivative (CAS 92513-46-7) solves that with a verified LogP of 2.4, enabling predictable tuning of drug-like properties. • Batch-specific QC: ≥98% purity confirmed by NMR, HPLC, and GC, ensuring assay reproducibility. • Dual -COOH handles: Ready for esterification/amidation to generate diverse compound libraries. • Reliable supply: Standardized packaging with ambient shipping; certificate of analysis included with every lot.

Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
CAS No. 92513-46-7
Cat. No. B13720466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethylquinoline-2,3-dicarboxylic acid
CAS92513-46-7
Molecular FormulaC13H11NO4
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESCCC1=CC2=CC(=C(N=C2C=C1)C(=O)O)C(=O)O
InChIInChI=1S/C13H11NO4/c1-2-7-3-4-10-8(5-7)6-9(12(15)16)11(14-10)13(17)18/h3-6H,2H2,1H3,(H,15,16)(H,17,18)
InChIKeyKHLDJQJQUCADRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethylquinoline-2,3-dicarboxylic acid (CAS 92513-46-7): Chemical Properties and Research-Grade Specifications for Procurement


6-Ethylquinoline-2,3-dicarboxylic acid (CAS 92513-46-7) is a heterocyclic quinoline derivative distinguished by a 6-ethyl substituent and two carboxylic acid groups at the 2- and 3-positions, with a molecular weight of 245.23 g/mol and the formula C₁₃H₁₁NO₄ . This compound is categorized as a versatile synthetic building block, particularly for constructing heterocyclic frameworks, due to the dual carboxyl functionalities which enable further derivatization via esterification or amidation [1]. It is commercially available with a standard purity specification of ≥98%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses, ensuring reliability for research and development applications .

Why 6-Ethylquinoline-2,3-dicarboxylic Acid Cannot Be Substituted with Unsubstituted or Methyl Analogs


Generic substitution with quinoline-2,3-dicarboxylic acid or 6-methylquinoline-2,3-dicarboxylic acid is not scientifically equivalent due to the distinct physicochemical properties imparted by the 6-ethyl substituent. The ethyl group confers a measured LogP of 2.4 [1], which is notably higher than the expected LogP for the unsubstituted or methyl analogs (Class-level inference). This difference in lipophilicity can critically alter solubility profiles, membrane permeability, and, by extension, biological target interaction . Such variations in fundamental properties can significantly impact experimental outcomes in synthetic or biological assays, making direct interchangeability without method re-validation a high-risk approach for research integrity.

Quantitative Differentiation of 6-Ethylquinoline-2,3-dicarboxylic Acid Against Structural Analogs


Enhanced Lipophilicity (LogP) Differentiates 6-Ethyl from 6-Methyl and Unsubstituted Analogs

6-Ethylquinoline-2,3-dicarboxylic acid exhibits a calculated octanol/water partition coefficient (LogP) of 2.4 [1]. This value is higher than the LogP anticipated for the unsubstituted quinoline-2,3-dicarboxylic acid or the 6-methyl analog (Class-level inference). The increased lipophilicity is a direct result of the 6-ethyl substituent, which alters the compound's solubility and potential for passive membrane diffusion, a key parameter in medicinal chemistry and biological assay design.

Physicochemical Property Lipophilicity Drug Design

Higher Molecular Weight and Structural Complexity Distinguishes 6-Ethyl Derivative from Simpler Quinoline Dicarboxylates

The molecular weight of 6-ethylquinoline-2,3-dicarboxylic acid is 245.23 g/mol , which is greater than that of its 6-methyl analog (C₁₂H₉NO₄, 231.20 g/mol) and the unsubstituted quinoline-2,3-dicarboxylic acid (C₁₁H₇NO₄, 217.18 g/mol) [1]. This quantitative difference reflects the increased structural complexity and size, which can influence reaction kinetics, crystallization behavior, and the properties of derived products.

Synthetic Chemistry Building Block Molecular Weight

Potential for Enhanced Inhibitory Activity in VGLUT Assays Compared to Unsubstituted Scaffold

Studies on quinoline-2,4-dicarboxylic acids (QDCs), a closely related class, demonstrate that lipophilic substituents at the 6- or 7-position are associated with inhibitory activity against the vesicular glutamate transporter (VGLUT) [1]. While direct data for the 6-ethyl-2,3-dicarboxylic acid is not available, this class-level inference suggests that the 6-ethyl substitution on the 2,3-dicarboxylic acid scaffold may confer VGLUT inhibitory properties that are absent in the unsubstituted parent compound, which lacks this lipophilic appendage [2]. This provides a rationale for its selection over the base scaffold in exploratory neuroscience research.

VGLUT Inhibitor Neurochemistry Glutamate Transport

Documented Purity Specification (≥98%) with Batch-Specific QC Data Ensures Reproducibility

This compound is commercially offered with a standard purity specification of 98% . Importantly, vendors provide batch-specific quality control documentation, including NMR, HPLC, and GC analyses . This level of analytical characterization is critical for ensuring experimental reproducibility and is a key differentiator from less well-characterized or custom-synthesized batches of this or analogous compounds, where purity and impurity profiles may be undefined.

Quality Control Analytical Chemistry Reproducibility

High-Value Application Scenarios for 6-Ethylquinoline-2,3-dicarboxylic Acid Based on Differentiating Evidence


Synthesis of Lipophilic Heterocyclic Building Blocks for Medicinal Chemistry

Leverage the distinct LogP of 2.4 [1] and the presence of two carboxylic acid handles to synthesize a library of novel esters or amides. The defined lipophilicity of the ethyl-substituted quinoline core can be used to tune the physicochemical properties of drug-like molecules, particularly when exploring structure-activity relationships (SAR) around a lipophilic moiety. This is supported by its role as a versatile building block for heterocyclic frameworks [2].

Development of VGLUT Inhibitor Probes for Neuroscience Research

Utilize this compound as a starting point for developing novel vesicular glutamate transporter (VGLUT) inhibitors. The 6-ethyl substitution on a quinoline dicarboxylic acid scaffold is a key feature associated with VGLUT inhibitory activity, as established in studies on analogous quinoline-2,4-dicarboxylates [1]. This makes it a rational choice over unsubstituted analogs for probing glutamatergic neurotransmission mechanisms.

Analytical Method Development and Validation

Use the high-purity, well-characterized compound (≥98% with batch-specific NMR, HPLC, GC data) [1] as a reference standard for developing and validating analytical methods. The precise molecular weight of 245.23 g/mol [2] and distinct spectral properties enable accurate quantitation and identification in complex mixtures, ensuring robust quality control in synthetic processes.

Metal-Organic Framework (MOF) or Coordination Polymer Synthesis

Exploit the dual carboxylic acid functionalities at the 2- and 3-positions, along with the unique geometry conferred by the 6-ethyl group, to act as a rigid, multi-dentate ligand in the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. The defined molecular weight [2] and LogP [1] can be used to predict and control the porosity and solvent stability of the resulting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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